molecular formula C9H9NO3S B2942962 2,4-Dimethylbenzene-1-sulfonyl isocyanate CAS No. 21926-43-2

2,4-Dimethylbenzene-1-sulfonyl isocyanate

Cat. No.: B2942962
CAS No.: 21926-43-2
M. Wt: 211.24
InChI Key: JSMSCEBQAVDZIX-UHFFFAOYSA-N
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Description

2,4-Dimethylbenzene-1-sulfonyl isocyanate is an organic compound that belongs to the class of sulfonyl isocyanates. It is characterized by the presence of a sulfonyl group (-SO2-) and an isocyanate group (-NCO) attached to a benzene ring substituted with two methyl groups at the 2 and 4 positions. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethylbenzene-1-sulfonyl isocyanate typically involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with a suitable isocyanate source. One common method is the reaction of 2,4-dimethylbenzenesulfonyl chloride with sodium azide, followed by the Curtius rearrangement to form the isocyanate. The reaction conditions usually involve the use of an organic solvent such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethylbenzene-1-sulfonyl isocyanate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Electrophilic Aromatic Substitution: Substituted benzene derivatives with various functional groups.

    Nucleophilic Addition: Urea and carbamate derivatives, depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2,4-Dimethylbenzene-1-sulfonyl isocyanate involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and can react with nucleophiles such as amines and alcohols to form stable urea and carbamate linkages. This reactivity is exploited in various chemical transformations and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dimethylbenzene-1-sulfonyl isocyanate is unique due to the presence of both sulfonyl and isocyanate functional groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a wide range of reactions and makes it valuable in various scientific and industrial applications .

Properties

IUPAC Name

2,4-dimethyl-N-(oxomethylidene)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3S/c1-7-3-4-9(8(2)5-7)14(12,13)10-6-11/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSMSCEBQAVDZIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N=C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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